molecular formula C13H9Cl2NO B2463638 2,6-dichloro-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one CAS No. 102117-87-3

2,6-dichloro-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one

Cat. No.: B2463638
CAS No.: 102117-87-3
M. Wt: 266.12
InChI Key: KVWNLDWDICWFIA-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of two chlorine atoms and a p-tolylimino group attached to a cyclohexa-2,5-dienone ring. Its molecular formula is C13H9Cl2NO, and it is often used in various chemical reactions and studies due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone typically involves the reaction of 2,6-dichloroquinone with p-toluidine. The reaction is carried out in an organic solvent such as chloroform or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: While specific industrial production methods for 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichloroquinones, while reduction can produce hydroquinones. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially disrupting their normal function. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

  • 2,6-Dichloro-4-(2,4-dinitrophenylimino)cyclohexa-2,5-dienone
  • 2,6-Diisopropyl-4-phenylimino-cyclohexa-2,5-dienone
  • 2,5-Dichloro-3,6-diethoxy-4-hydroxy-4-phenylethynyl-cyclohexa-2,5-dienone

Comparison: Compared to similar compounds, 2,6-Dichloro-4-(p-tolylimino)cyclohexa-2,5-dienone is unique due to its specific substitution pattern and the presence of the p-tolylimino group. This gives it distinct reactivity and properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,6-dichloro-4-(4-methylphenyl)iminocyclohexa-2,5-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-4-9(5-3-8)16-10-6-11(14)13(17)12(15)7-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWNLDWDICWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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